1-(2-Chloro-4-pyridyl)-2-imidazolidinone
Overview
Description
1-(2-Chloro-4-pyridyl)-2-imidazolidinone is a synthetic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an imidazolidinone moiety. Its chemical properties make it a valuable agent in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone typically involves the reaction of 2-chloro-4-aminopyridine with an appropriate imidazolidinone precursor. One common method includes the following steps:
Starting Material Preparation: 2-chloro-4-aminopyridine is synthesized through a series of reactions starting from pyridine derivatives.
Condensation Reaction: The 2-chloro-4-aminopyridine is then reacted with an imidazolidinone precursor under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
1-(2-Chloro-4-pyridyl)-2-imidazolidinone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Chloro-4-pyridyl)-2-imidazolidinone has several applications in scientific research:
Agriculture: It is used as a plant growth regulator to enhance fruit set and development in various crops.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to cell division and growth due to its ability to influence cytokinin pathways.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone involves its interaction with specific molecular targets:
Cytokinin Pathway: The compound acts as a synthetic cytokinin, promoting cell division and growth by interacting with cytokinin receptors.
Gibberellin Pathway: It influences the gibberellin biosynthesis pathway, enhancing fruit set and development in plants.
Auxin Pathway: The compound also affects the auxin pathway, contributing to its overall growth-regulating effects.
Comparison with Similar Compounds
1-(2-Chloro-4-pyridyl)-2-imidazolidinone can be compared with other similar compounds:
N-(2-chloro-4-pyridyl)-N’-phenylurea: Both compounds are synthetic cytokinins, but they differ in their specific applications and effects on plant growth.
Forchlorfenuron: Another synthetic cytokinin, forchlorfenuron, is used in agriculture for similar purposes but has different chemical properties and effects.
Imidazopyridines: These compounds share a similar structural motif but are primarily used in medicinal chemistry for their therapeutic potential.
This compound stands out due to its unique combination of a pyridine ring and an imidazolidinone moiety, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)imidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-7-5-6(1-2-10-7)12-4-3-11-8(12)13/h1-2,5H,3-4H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYSQVXDFAYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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